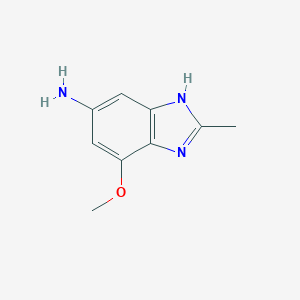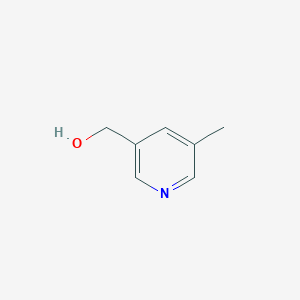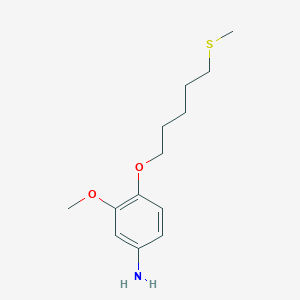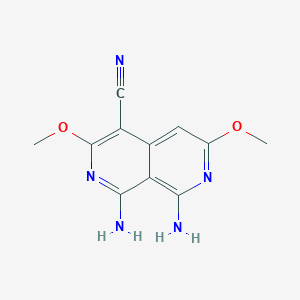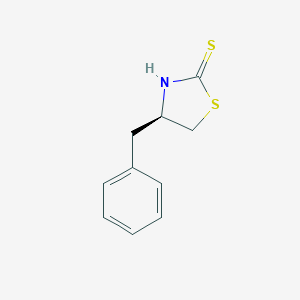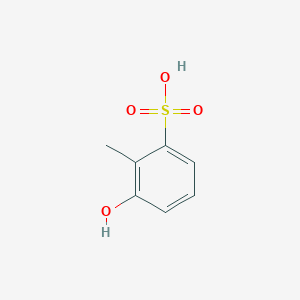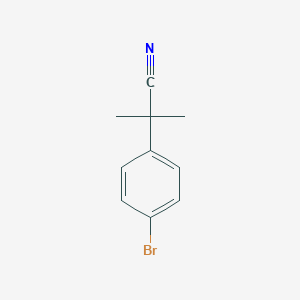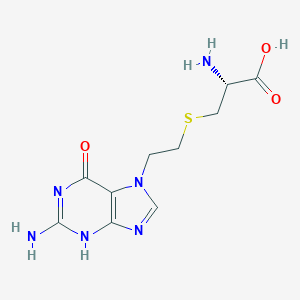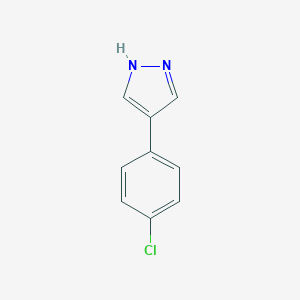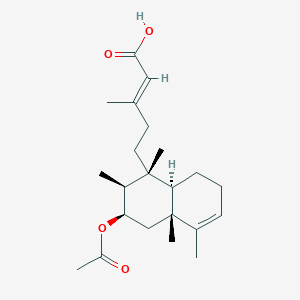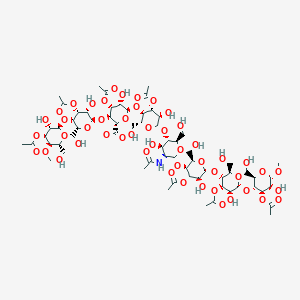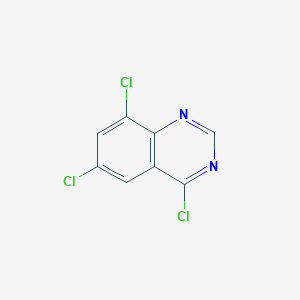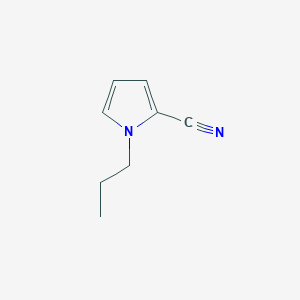
1-n-Propylpyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-n-Propylpyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an important target for anticancer drugs. It has also been reported to inhibit the replication of HIV-1 virus by binding to the reverse transcriptase enzyme.
Effets Biochimiques Et Physiologiques
1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to exhibit antibacterial and antifungal activities, which are important for the development of new antibiotics. In addition, it has been reported to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-n-Propylpyrrole-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other pyrrole derivatives, which may limit its use in large-scale experiments. In addition, its biological activity may vary depending on the experimental conditions, such as the cell type and concentration.
Orientations Futures
There are several future directions for the research on 1-n-Propylpyrrole-2-carbonitrile. One direction is to explore its potential applications in the development of new anticancer drugs. Another direction is to investigate its mechanism of action and identify its molecular targets. This may lead to the discovery of new drug targets and the development of more effective drugs. Additionally, the synthesis of novel derivatives of 1-n-Propylpyrrole-2-carbonitrile may lead to the discovery of new bioactive compounds with improved properties. Finally, the development of new methods for the synthesis of 1-n-Propylpyrrole-2-carbonitrile may improve its accessibility and reduce its cost, making it more widely available for scientific research.
Applications De Recherche Scientifique
1-n-Propylpyrrole-2-carbonitrile has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been used as a building block for the synthesis of various bioactive compounds, such as pyrrole-based antibiotics and antifungal agents. In materials science, 1-n-Propylpyrrole-2-carbonitrile has been used as a monomer for the synthesis of conductive polymers, which have potential applications in electronic devices and sensors. In organic synthesis, 1-n-Propylpyrrole-2-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
101001-64-3 |
|---|---|
Nom du produit |
1-n-Propylpyrrole-2-carbonitrile |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
Clé InChI |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
SMILES canonique |
CCCN1C=CC=C1C#N |
Synonymes |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
